6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide
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Overview
Description
6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by a methyl group attached to the sixth position of the benzimidazole ring and an amine group at the second position, with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with methyl isocyanate under controlled conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as nickel or rhodium, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and amine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .
Scientific Research Applications
6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the sixth position and the amine group at the second position allows for unique interactions with molecular targets, differentiating it from other benzimidazole derivatives .
Properties
Molecular Formula |
C8H10BrN3 |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H9N3.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H |
InChI Key |
ODSMRHADFCOZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N.Br |
Origin of Product |
United States |
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